(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)acrylamide - 1001430-38-1

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)acrylamide

Catalog Number: EVT-2900019
CAS Number: 1001430-38-1
Molecular Formula: C18H16N2O4
Molecular Weight: 324.336
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)acrylamide is a synthetic organic compound belonging to the acrylamide class. This class of compounds is known for its diverse biological activities and is often explored for potential applications in medicinal chemistry. While its specific source and detailed classification require further investigation, research suggests potential applications in controlling phytopathogenic fungi [, ].

Synthesis Analysis

The synthesis of (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)acrylamide and related quinoline derivatives involves reacting a quinoline derivative with various substituted benzaldehydes in the presence of a base catalyst. One study used anhydrous sodium acetate as the catalyst and glacial acetic acid as the solvent []. The reaction mixture is refluxed for several hours, and the resulting product is isolated and purified using techniques like recrystallization.

Applications

Current research primarily focuses on the potential of (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)acrylamide in controlling phytopathogenic fungi. Studies suggest that it shows synergistic fungicidal activity when used in combination with other fungicides [, ]. For example, it demonstrates enhanced effectiveness against phytopathogens when combined with:* Manganese-zinc ethylenebis(dithiocarbamate)* Manganese ethylenebis(dithiocarbamate)* Zinc ethylenebis(dithiocarbamate)* 2-cyano-N-((ethylamino)carbonyl)-2-(methoxyimino)acetamide* (E,Z)-4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide

  • Compound Description: This compound demonstrated potent cytotoxic activity against the breast cancer cell line MCF7 with an IC50 value of 29.8 μmol L−1, outperforming doxorubicin (IC50 = 47.9 μmol L−1) as a reference drug. []

3-oxo-N-(quinolin-3-yl)-3H-benzol[f] chromene-2-carboxamide

  • Compound Description: This compound exhibited high cytotoxic activity against the breast cancer cell line MCF7 with an IC50 value of 39.0 μmol L−1, showing higher potency than doxorubicin (IC50 = 47.9 μmol L−1). []

2-cyano-3-(4-fluorophenyl)-N-(quinolin-3-yl) acrylamide

  • Compound Description: This compound exhibited high cytotoxic activity against the breast cancer cell line MCF7, demonstrating an IC50 value of 40.0 μmol L−1, which surpasses the potency of doxorubicin (IC50 = 47.9 μmol L−1). []

2-cyano-5-(4-(dimethyl-amino) phenyl)-N-(quinolin-3-yl) penta-2,4-dienamide

  • Compound Description: This compound displayed high cytotoxic activity against the breast cancer cell line MCF7 with an IC50 value of 40.4 μmol L−1, exceeding the potency of doxorubicin (IC50 = 47.9 μmol L−1) as a reference drug. []

Ethyl 2‐(2‐cyano‐3‐(3,4‐dimethoxyphenyl)acrylamido)‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐3‐carboxylate

  • Compound Description: This compound demonstrated the most significant DNA damage in breast cancer cell line MCF7 (18.75±1.50 %) as measured by the Comet assay. []

Properties

CAS Number

1001430-38-1

Product Name

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)acrylamide

IUPAC Name

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)prop-2-enamide

Molecular Formula

C18H16N2O4

Molecular Weight

324.336

InChI

InChI=1S/C18H16N2O4/c1-23-16-8-7-12(10-17(16)24-2)9-13(11-19)18(22)20-14-5-3-4-6-15(14)21/h3-10,21H,1-2H3,(H,20,22)/b13-9+

InChI Key

ASBWKDPWQBUOJO-UKTHLTGXSA-N

SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2O)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.